molecular formula C16H12N4O4S B3004206 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 886912-11-4

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No. B3004206
CAS RN: 886912-11-4
M. Wt: 356.36
InChI Key: BUAJPYUHDPKYFM-UHFFFAOYSA-N
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Description

“N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . It also contains a nitrobenzamide group and a methylsulfanylphenyl group.


Molecular Structure Analysis

The molecular structure of a compound like this would involve an analysis of the arrangement of atoms and the types of bonds between them. This typically involves techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental testing .

Scientific Research Applications

Pharmacological Research

The thiophene moiety present in the compound is a common feature in molecules with diverse pharmacological activities. Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . This suggests that our compound could be a candidate for drug development in any of these therapeutic areas.

Chemical Synthesis

The compound’s moiety, 3-(methylthio)phenyl, is used as a coupling reagent, N-protecting reagent, and as a gas chromatography derivatizing reagent . This indicates that the compound could be valuable in synthetic chemistry for the modification of other molecules or protection of functional groups during reactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is not available in the literature I have access to .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Specific safety and hazard information for this compound is not available in the literature I have access to .

properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-25-13-7-3-5-11(9-13)15-18-19-16(24-15)17-14(21)10-4-2-6-12(8-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAJPYUHDPKYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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